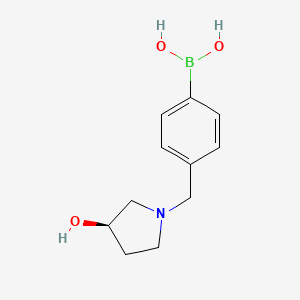

(R)-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid

Overview

Description

(R)-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid is a chiral boronic acid derivative featuring a hydroxypyrrolidine moiety linked to a phenylboronic acid core. This compound is of interest in medicinal chemistry and materials science due to the unique stereoelectronic properties imparted by the hydroxypyrrolidine group, which may enhance solubility, binding specificity, or catalytic activity compared to simpler boronic acids.

Preparation Methods

The synthesis of ®-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromomethylphenylboronic acid and ®-3-hydroxypyrrolidine.

Reaction Conditions: The key step involves the nucleophilic substitution of the bromine atom in 4-bromomethylphenylboronic acid with the hydroxypyrrolidinyl group. This reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Chemical Reactions Analysis

®-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride derivative.

Substitution: The hydroxypyrrolidinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Coupling Reactions: The boronic acid group can undergo Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling:

One of the primary applications of (R)-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid is in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction involves the coupling of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, allowing for the construction of complex organic molecules.

Reaction Mechanism:

In a typical Suzuki-Miyaura reaction, the boronic acid acts as a nucleophile, reacting with an electrophilic halide. The reaction can be summarized as follows:

This reaction is crucial for synthesizing pharmaceuticals, agrochemicals, and advanced materials.

Medicinal Chemistry

Potential as an Enzyme Inhibitor:

The unique structure of this compound suggests its potential as an enzyme inhibitor. Preliminary studies indicate that its boron atom can form reversible covalent bonds with diols and other nucleophiles, which may facilitate interactions with biological targets.

Binding Affinity Studies:

Research on binding affinities has focused on how this compound interacts with various biomolecules. The hydroxypyrrolidine moiety enhances its ability to bind to specific enzymes, potentially leading to the development of new therapeutic agents.

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A study explored the use of this compound in synthesizing novel anticancer agents through Suzuki-Miyaura coupling. The resulting compounds demonstrated significant cytotoxicity against cancer cell lines, highlighting the compound's utility in drug development.

Case Study 2: Development of Selective Enzyme Inhibitors

Another investigation utilized this boronic acid derivative to develop selective inhibitors for glycosidases. The study revealed that modifications to the hydroxypyrrolidine structure could enhance selectivity and potency, indicating a promising direction for future research.

Mechanism of Action

The mechanism of action of ®-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, leading to inhibition of its activity. The hydroxypyrrolidinyl group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural Analogues and Similarity Scores

Several boronic acids share structural or functional group similarities with the target compound:

Key Observations :

- The hydroxypyrrolidine group in the target compound distinguishes it from (4-(Pyrrolidin-1-yl)phenyl)boronic acid, which lacks a hydroxyl substituent. This modification may enhance hydrogen-bonding capacity and aqueous solubility .

- Compounds like (3-(Benzyloxy)phenyl)boronic acid exhibit high structural similarity (0.93–0.98), suggesting comparable synthetic routes or reactivity patterns .

Physicochemical Properties

Solubility and Stability

- Precipitation Issues : Analogs such as [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid (compound 2) and pyren-1-yl boronic acid (compound 3) exhibit poor solubility in RPMI culture medium, leading to precipitation and unreliable in vitro assays .

- Improved Solubility: In contrast, 3-((4-(hydrazine carbonyl)phenyl imino)methyl)phenyl boronic acid (B3) demonstrates good solubility in ethanol and DMSO, attributed to its polar hydrazine carbonyl group .

- Target Compound : The hydroxypyrrolidine group in (R)-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid may mitigate precipitation issues by enhancing hydrophilicity, though direct data are lacking.

Quantitative Solubility Data (Representative Examples)

| Compound | Solubility (µg/mL) | Medium | Reference |

|---|---|---|---|

| Carboxy phenyl boronic acid | Avg: 10,596.1 ± 642.1 | Lumacaftor samples | |

| Methyl phenyl boronic acid | Avg: 21,000.9 ± 393.0 | Lumacaftor samples |

Implications : The target compound’s solubility is expected to fall between these values, depending on substituent effects.

Antiproliferative and Tubulin Inhibition

- Tubulin Polymerization Inhibitors : Boronic acid-containing cis-stilbenes (e.g., compound 13c) show potent activity (IC50 = 21–22 µM) by mimicking combretastatin A-4’s binding mode. The boronic acid group is critical, as carboxylic acid analogs (e.g., compound 17) lack activity .

- Fungal HDAC Inhibition: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A (1.5 µM) .

Hypothesis : The hydroxypyrrolidine group in the target compound may enhance target engagement via additional hydrogen bonding or stereospecific interactions, though validation is required.

Biological Activity

(R)-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative with significant potential in medicinal chemistry and organic synthesis. This compound, characterized by its unique structure, has garnered attention due to its biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Chemical Formula : C₁₁H₁₆BNO₃

- Molecular Weight : 221.06 g/mol

- CAS Number : 2304631-67-0

- Appearance : White to yellow solid

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and hydroxyl-containing biomolecules. This property allows it to interact with various biological targets, potentially leading to enzyme inhibition and other therapeutic effects.

1. Antibacterial Activity

Research indicates that boronic acids exhibit antibacterial properties due to their ability to inhibit bacterial enzymes. The specific compound this compound has shown effectiveness against Escherichia coli at concentrations as low as 6.50 mg/mL . The following table summarizes the antibacterial activity of related boronic compounds:

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (R)-Compound | E. coli | 6.50 mg/mL |

| 4-(Hydroxymethyl)phenylboronic acid | Staphylococcus aureus | Varies (7–13 mm inhibition zones) |

2. Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines, particularly MCF-7 (breast cancer). It exhibited a high cytotoxic effect with an IC50 value of 18.76 ± 0.62 µg/mL against the cancerous cell line while showing minimal toxicity to healthy cells . The following table presents the anticancer activity results:

| Cell Line | IC50 Value (µg/mL) | Viability (%) after Treatment |

|---|---|---|

| MCF-7 | 18.76 ± 0.62 | 33% |

| L929 | >100 | 95% |

3. Enzyme Inhibition

The compound has demonstrated moderate inhibition of acetylcholinesterase (IC50: 115.63 ± 1.16 µg/mL) and high inhibition of butyrylcholinesterase (IC50: 3.12 ± 0.04 µg/mL) . These activities suggest potential applications in treating conditions like Alzheimer's disease.

Case Studies

A study published in December 2022 assessed the biological activities of various boronic acid derivatives, including the one in focus here . The researchers synthesized a new boron-based compound and evaluated its antioxidant and antibacterial properties, demonstrating significant antioxidant activity through multiple assays such as DPPH and ABTS radical scavenging tests.

Applications in Drug Development

The unique properties of this compound make it suitable for use in drug delivery systems. Its interaction with biomolecules can be exploited in developing targeted therapies for cancer and other diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (R)-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves coupling a pyrrolidine derivative with a boronic acid-containing aromatic precursor. Key steps include:

- Mitsunobu or reductive amination to introduce the hydroxypyrrolidine moiety to the phenyl ring (analogous to methods in ).

- Boronation via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct functionalization of pre-borylated intermediates (see ).

- Optimization : Reaction temperature (55–80°C), solvent choice (DMA or THF), and pH control (neutral to slightly basic) are critical. Purification via HPLC or column chromatography ensures high purity .

Q. How can the stereochemical integrity of the (R)-configured hydroxypyrrolidine group be verified during synthesis?

- Answer : Use chiral HPLC or NMR with chiral shift reagents to confirm enantiomeric excess. Comparative analysis with known (S)-enantiomers (if available) and circular dichroism (CD) spectroscopy can validate the R-configuration .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural fidelity?

- Answer :

- 1H/13C NMR : To confirm the presence of the hydroxypyrrolidine methyl group (δ ~3.0–4.0 ppm for N-CH2 and OH protons) and boronic acid moiety (δ ~7.5–8.0 ppm for aromatic protons) .

- Mass spectrometry (HRMS or ESI-MS) : To verify molecular weight and isotopic patterns .

- FT-IR : To detect B-OH stretching vibrations (~1350 cm⁻¹) .

Advanced Research Questions

Q. How does the boronic acid group in this compound participate in reversible covalent interactions with biological diols, and how can binding affinities be quantified?

- Answer : The boronic acid forms boronate esters with 1,2- or 1,3-diols (e.g., sugars, glycoproteins).

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure dissociation constants (Kd) .

- pH-dependent studies (pH 6.5–8.5) are critical, as binding is enhanced under alkaline conditions due to boronate tetrahedral geometry .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during Suzuki-Miyaura coupling with this boronic acid?

- Answer :

- Use anhydrous solvents (e.g., degassed THF) and Pd catalysts with bulky ligands (e.g., SPhos) to reduce oxidative deboronation .

- Add base additives (K2CO3 or CsF) to stabilize the boronate intermediate .

- Monitor reaction progress via LC-MS to detect byproducts early .

Q. How can computational modeling predict the compound’s reactivity in complex biological systems?

- Answer :

- Density functional theory (DFT) : To calculate transition states for boronate ester formation and estimate activation energies .

- Molecular docking : To simulate interactions with diol-containing targets (e.g., autotaxin, sialic acid residues) .

- QSAR models : To correlate substituent effects (e.g., hydroxypyrrolidine’s electron-donating properties) with binding efficiency .

Q. What are the challenges in assessing this compound’s potential genotoxicity, and how can they be addressed?

- Answer : Boronic acids can form reactive intermediates under physiological conditions.

- Ames test or computational mutagenicity screening (e.g., DEREK software) identifies structural alerts .

- LC-MS/MS methods (LOD <1 ppm) quantify residual impurities (e.g., methylphenylboronic acid) in synthesized batches .

Q. Methodological Notes

- Contradictions in Evidence : Some studies suggest biphasic transesterification is inefficient for boronate ester formation , while others advocate monophasic conditions with methyl boronic acid . Validate solvent systems empirically.

- Critical Data Gaps : Limited evidence exists on the compound’s metabolic stability or in vivo pharmacokinetics. Future work should integrate radiolabeling (e.g., 11B NMR) for biodistribution studies.

Properties

IUPAC Name |

[4-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c14-11-5-6-13(8-11)7-9-1-3-10(4-2-9)12(15)16/h1-4,11,14-16H,5-8H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIQKVXEEXVUHV-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCC(C2)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)CN2CC[C@H](C2)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304631-67-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304631-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.